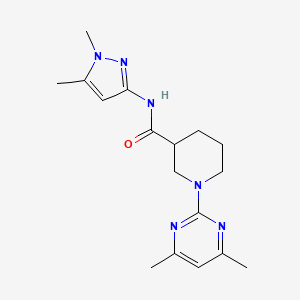![molecular formula C22H24N4O2 B14935038 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety and an isoindoline derivative. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The isoindoline derivative adds to the compound’s structural complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the 3-methylbutyl group.
Formation of the Isoindoline Derivative: This involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the isoindoline derivative using a coupling agent like carbodiimide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions such as temperature, pressure, and solvent choice would be optimized for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the isoindoline derivative can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced isoindoline derivatives.
Substitution: Various substituted benzimidazole and isoindoline derivatives.
科学的研究の応用
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, thiabendazole, and omeprazole.
Isoindoline Derivatives: Compounds like phthalimide and its derivatives.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-2-(3-OXO-2,3-DIHYDRO-1H-ISOINDOL-1-YL)ACETAMIDE is unique due to its combined benzimidazole and isoindoline structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research.
特性
分子式 |
C22H24N4O2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C22H24N4O2/c1-13(2)11-19(21-24-16-9-5-6-10-17(16)25-21)23-20(27)12-18-14-7-3-4-8-15(14)22(28)26-18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,27)(H,24,25)(H,26,28) |
InChIキー |
WUZZWUMFSWFVCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934974.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)



![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)


![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)
